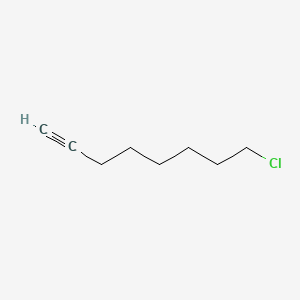

1-Octyne, 8-chloro-

Description

Significance of Halogenated Alkyne Frameworks in Advanced Synthesis

Halogenated alkynes are a class of compounds that have gained significant traction in organic synthesis due to their dual functionality. acs.org The alkyne group, an unsaturated hydrocarbon, readily participates in a variety of addition reactions, such as halogenation, hydration, and hydrohalogenation. pearson.comchemistrysteps.comchemicalbook.com The carbon-carbon triple bond can be fully or partially saturated, leading to the formation of alkanes or alkenes, respectively. chemistrysteps.com This reactivity allows for the construction of diverse molecular skeletons.

The presence of a halogen atom, in this case, chlorine, introduces another site for chemical modification. ontosight.ai The carbon-chlorine bond can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another functional group. ontosight.ai This bifunctionality makes halogenated alkynes like 1-Octyne (B150090), 8-chloro- powerful intermediates in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and materials science. ontosight.aisolubilityofthings.com For instance, the terminal alkyne can be involved in carbon-carbon bond-forming reactions like the Sonogashira coupling, while the chloro group allows for the introduction of other functionalities at a different stage of the synthesis. acs.org

Current Research Landscape and Future Directions for 1-Octyne, 8-chloro-

Current research demonstrates the utility of 1-Octyne, 8-chloro- as a versatile reagent in several areas of organic synthesis.

One notable application is in the modular introduction of peroxides. In a study by Horn and Dussault, 1-Octyne, 8-chloro- was used as a starting material to synthesize 8-(tert-Butylperoxy)-1-octyne. alfa-chemistry.com This was achieved through a two-step process involving a Finkelstein exchange to replace the chlorine with iodine, followed by nucleophilic substitution with tert-butyl hydroperoxide. alfa-chemistry.com The resulting peroxy-substituted alkyne is a valuable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form peroxy-substituted 1,2,3-triazoles. alfa-chemistry.com

Another significant area of research involves the synthesis of sialosides for influenza detection. alfa-chemistry.com In this context, 1-Octyne, 8-chloro- has been employed in the construction of glycan microarrays. alfa-chemistry.com These arrays are used to study the binding profiles of influenza viruses. The use of 1-Octyne, 8-chloro- in the synthesis of neuraminidase-resistant sialosides allows for the capture of influenza viruses at ambient temperatures without the need for enzyme inhibitors. alfa-chemistry.com

Future research is likely to continue exploring the dual reactivity of 1-Octyne, 8-chloro- to develop novel synthetic methodologies. Its ability to act as a linker molecule, with two distinct points of attachment, makes it an attractive candidate for the synthesis of polymers and other advanced materials. The development of new catalytic systems that can selectively activate either the alkyne or the chloro-alkane functionality will further expand the synthetic utility of this compound. Moreover, its role as a building block for bioactive molecules, particularly propargylamines which have shown a range of biological activities, is an area of ongoing interest. escholarship.org

Structure

3D Structure

Properties

IUPAC Name |

8-chlorooct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHUHJPIECZMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066955 | |

| Record name | 1-Octyne, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-97-9 | |

| Record name | 8-Chloro-1-octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24088-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyne, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octyne, 8-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyne, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Octyne, 8 Chloro

Precursor-Based Synthetic Pathways

The synthesis of 1-Octyne (B150090), 8-chloro- can be achieved through strategic chemical reactions that construct the molecule from simpler precursors. These methods include halogenation and dehydrohalogenation approaches, as well as carbon-carbon coupling reactions to build the characteristic alkynyl moiety.

Strategic Halogenation and Dehydrohalogenation Approaches

One common strategy for forming the alkyne functionality is through double dehydrohalogenation of a suitable dihalide. youtube.com This process involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihalide using a strong base. youtube.commasterorganicchemistry.com For the synthesis of 1-Octyne, 8-chloro-, a potential precursor would be a dihalogenated octane (B31449) derivative.

For instance, starting with 1,8-octanediol, one could first perform a double halogenation to yield a 1,8-dihalooctane. Subsequent treatment with a strong base, such as sodium amide (NaNH2), would induce a double dehydrohalogenation to form the triple bond, yielding the terminal alkyne. masterorganicchemistry.com The choice of halogen and base is critical to control the regioselectivity and prevent unwanted side reactions.

Another approach involves the partial reduction of a more unsaturated precursor followed by halogenation. While less direct, these methods offer alternative routes depending on the availability of starting materials.

Carbon-Carbon Coupling for Alkynyl Moiety Construction

Carbon-carbon coupling reactions are powerful tools for creating the alkyne bond. ganeshremedies.com The Sonogashira coupling, for example, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. ganeshremedies.comresearchgate.net While typically used to couple an alkyne to an aromatic or vinylic system, modifications of this methodology can be envisioned for the construction of the 1-octyne backbone.

A plausible synthetic route could involve the coupling of a shorter-chain terminal alkyne with a haloalkane derivative. For example, the reaction of acetylene (B1199291) with a 6-chloro-1-halo-hexane derivative in the presence of a suitable catalyst could potentially form the eight-carbon chain with the desired functionalities at each end.

Chemical Modifications for Derivatization

Once synthesized, 1-Octyne, 8-chloro- serves as a valuable intermediate for the introduction of diverse functional groups through various chemical modifications. alfa-chemistry.comrsc.org

Finkelstein Exchange in Halogen Atom Interconversion

The Finkelstein reaction is a classic method for halogen exchange, typically converting an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgbyjus.com This SN2 reaction is driven to completion by the precipitation of the less soluble sodium halide in a solvent like acetone (B3395972). wikipedia.org

In the context of 1-Octyne, 8-chloro-, this reaction is particularly useful for increasing the reactivity of the terminal halide. For instance, treatment of 1-Octyne, 8-chloro- with sodium iodide (NaI) in acetone readily converts the chloro- group to an iodo- group, yielding 8-iodo-1-octyne (B3274452). alfa-chemistry.comrsc.org This transformation is often a crucial step before subsequent nucleophilic substitution, as iodide is a better leaving group than chloride. A study by Horn and Dussault reported the reaction of 8-chloro-1-octyne with sodium iodide to generate 8-iodo-1-octyne in a 91% yield. alfa-chemistry.comrsc.org

| Reactant | Reagent | Product | Yield | Reference |

| 1-Octyne, 8-chloro- | Sodium Iodide (NaI) | 8-Iodo-1-octyne | 91% | alfa-chemistry.comrsc.org |

Nucleophilic Substitution for Diverse Functional Group Incorporation

The terminal halogen of 1-Octyne, 8-chloro- (or its more reactive iodo- derivative) is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. alfa-chemistry.comrsc.org This versatility makes it a key building block in the synthesis of more complex molecules.

A notable example is the reaction of 8-iodo-1-octyne with a nucleophile like tert-butyl hydroperoxide in the presence of a base such as cesium hydroxide (B78521) (CsOH). alfa-chemistry.comrsc.org This reaction displaces the iodide to form 8-(tert-butylperoxy)-1-octyne, a peroxy-substituted alkyne. alfa-chemistry.com Such derivatives can then be used in further reactions, like copper-catalyzed azide-alkyne cycloadditions (CuAAC), to create even more complex structures. alfa-chemistry.comrsc.org

The reactivity of the terminal alkyne also allows for further functionalization. For example, it can undergo copper-catalyzed coupling reactions with azides to form 1,2,3-triazoles, a reaction that has been utilized for the functionalization of gold nanoparticles. alfa-chemistry.com

| Starting Material | Nucleophile/Reagent | Product | Application | Reference |

| 8-Iodo-1-octyne | tert-Butyl hydroperoxide/CsOH | 8-(tert-Butylperoxy)-1-octyne | Peroxy-substituted alkyne substrate | alfa-chemistry.com |

| 8-Chloro-1-octyne | Azide (B81097) (in CuAAC reaction) | Peroxy-substituted 1,2,3-triazoles | Functionalization of gold nanoparticles | alfa-chemistry.com |

Chemical Reactivity and Mechanistic Insights of 1 Octyne, 8 Chloro

Reactions at the Terminal Alkyne

The terminal alkyne group in 1-octyne (B150090), 8-chloro- is a versatile handle for various chemical modifications, including catalytic and non-catalytic addition reactions. These transformations are crucial for the construction of more complex molecular architectures.

Catalytic and Non-Catalytic Addition Reactions

The carbon-carbon triple bond of 1-octyne, 8-chloro- readily participates in addition reactions. For instance, in the presence of a rhodium catalyst, it can undergo hydroamination with indolines to produce N-allylic indolines with high regioselectivity. nih.gov However, the reaction shows poor enantioselectivity with 1-octyne compared to aromatic alkynes. nih.gov

Another significant reaction is the copper-catalyzed A3 coupling (aldehyde-amine-alkyne). 1-octyne can be coupled with aldehydes and amines to form propargylamines. rsc.org For example, the reaction of 1-octyne with cyclohexanone (B45756) and benzylamine (B48309) in the presence of a copper(II) chloride catalyst yields the corresponding tetrasubstituted propargylamine. rsc.org Silver-NHC (N-heterocyclic carbene) complexes also catalyze the A3 coupling reaction involving 1-octyne. researchgate.net

Furthermore, 1-octyne, 8-chloro- can undergo dimerization and cross-coupling reactions. Manganese-catalyzed dimerization of terminal alkynes can yield geminal 1,3-enynes. acs.org Rhodium complexes have been employed for the addition of carboxylic acids to terminal alkynes, leading to the formation of Z-enol esters. orgsyn.org The reaction of 1-octyne with benzoic acid in the presence of a rhodium catalyst produces (Z)-1-(benzoyloxy)-1-octene. orgsyn.org

Hydrosilylation of 1-octyne with silanes, catalyzed by rhodium complexes, is another important transformation that yields vinylsilanes. mdpi.com The reaction of 1-octyne with triethylsilane can produce a mixture of α, β-(E), and β-(Z) isomers depending on the catalyst and reaction conditions. mdpi.com

The terminal alkyne can also be involved in titanium-mediated reductive cross-coupling reactions with imines to furnish allylic amines. beilstein-journals.org Terminal alkynes with chloro-functionalized alkyl chains are compatible with this reaction. beilstein-journals.org

Reactivity of the Chlorinated Alkane Chain

The chlorine atom at the C8 position provides a site for nucleophilic substitution and elimination reactions, further expanding the synthetic utility of 1-octyne, 8-chloro-.

Nucleophilic Substitution Pathways at C8

The primary chloride in 1-octyne, 8-chloro- is susceptible to nucleophilic attack. A classic example is the Finkelstein exchange, where the chloride is displaced by iodide. This reaction is often a preliminary step to introduce other functionalities. For instance, 8-chloro-1-octyne can be converted to 8-iodo-1-octyne (B3274452), which then undergoes nucleophilic substitution with tert-butyl hydroperoxide to form 8-(tert-butylperoxy)-1-octyne. alfa-chemistry.com This peroxy-substituted alkyne can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. alfa-chemistry.com

The chlorine atom can also be displaced by other nucleophiles, such as amines or hydroxide (B78521) ions, to introduce different functional groups at the end of the alkyl chain.

Elimination Reactions for Extended Unsaturation

Under basic conditions, 1-octyne, 8-chloro- can undergo elimination reactions to form a new double bond, leading to extended unsaturation. The most common elimination pathway for alkyl halides is dehydrohalogenation, which involves the removal of a hydrogen atom and the halogen from adjacent carbon atoms. wou.edu In the case of 1-octyne, 8-chloro-, treatment with a strong base could potentially lead to the formation of oct-7-en-1-yne. The E2 elimination mechanism is common for such reactions and requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. iitk.ac.in

Exploration of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving 1-octyne, 8-chloro- is essential for optimizing reaction conditions and controlling product outcomes.

Kinetic studies can reveal the rate-determining step of a reaction. For example, in the manganese-catalyzed dimerization of terminal alkynes, kinetic isotope effect (KIE) experiments suggest that the activation of the C-H bond of the alkyne is the rate-determining step. acs.org

Reaction mechanisms are often proposed based on experimental observations and computational studies. For instance, the rhodium-catalyzed addition of carboxylic acids to alkynes is proposed to proceed through a catalytic cycle involving the formation of a rhodium-hydride species. orgsyn.org The mechanism of the Kharasch addition, a free-radical addition of CXCl3 compounds to alkenes, involves the formation of free radicals. wikipedia.org While this reaction is typically associated with alkenes, similar radical additions to alkynes are also known.

The study of reaction kinetics involves determining the rate law, which expresses the reaction rate as a function of the concentration of reactants. researchgate.net For complex reactions, the rate law can have multiple terms, reflecting the involvement of different species in the reaction pathway. researchgate.net

Advanced Spectroscopic Characterization Techniques for 1 Octyne, 8 Chloro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For 1-octyne (B150090), 8-chloro-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a comprehensive picture of its atomic connectivity.

The ¹H NMR spectrum of 1-octyne, 8-chloro- would exhibit distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton (H-1) is expected to appear as a triplet in the range of 2.0-3.0 ppm due to coupling with the adjacent methylene (B1212753) protons (H-3). The methylene protons alpha to the chlorine atom (H-8) would resonate further downfield, typically in the 3.5-3.8 ppm region, as a triplet due to coupling with the neighboring methylene group (H-7). The remaining methylene protons (H-3 to H-7) would appear as a complex multiplet in the upfield region, generally between 1.3 and 2.2 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The sp-hybridized carbons of the alkyne group would appear in the characteristic range of 65-90 ppm. The carbon bearing the chlorine atom (C-8) would be deshielded and is expected to resonate around 45 ppm. The other sp³-hybridized carbons of the alkyl chain would appear in the 18-35 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Octyne, 8-chloro-

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~2.0-3.0 (t) | ~68-72 |

| 2 | --- | ~82-86 |

| 3 | ~2.1-2.3 (m) | ~18-20 |

| 4 | ~1.4-1.6 (m) | ~27-29 |

| 5 | ~1.3-1.5 (m) | ~28-30 |

| 6 | ~1.7-1.9 (m) | ~25-27 |

| 7 | ~1.7-1.9 (m) | ~32-34 |

| 8 | ~3.5-3.8 (t) | ~44-46 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

For more complex derivatives of 1-octyne, 8-chloro-, or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable. rsc.org The most common of these is the Homonuclear Correlation Spectroscopy (COSY) experiment, which reveals proton-proton coupling relationships. libretexts.orgwikipedia.org In a COSY spectrum of 1-octyne, 8-chloro-, cross-peaks would connect the signals of adjacent protons, for example, between H-1 and H-3, H-7 and H-8, and between all adjacent methylene groups in the chain, thus confirming the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This experiment would show a correlation peak for each C-H bond, for instance, connecting the signal of C-1 with H-1 and C-8 with H-8. This is particularly useful for unambiguously assigning the carbon signals based on their attached protons.

For long-range correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. It shows correlations between carbons and protons that are two or three bonds apart. For example, in 1-octyne, 8-chloro-, HMBC would show a correlation between the alkyne proton (H-1) and carbons C-2 and C-3, and between the protons on C-7 and the carbon C-8, further solidifying the structural assignment.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques for identifying key functional groups in 1-octyne, 8-chloro-. faccts.de The terminal alkyne gives rise to two characteristic absorptions in the IR spectrum. libretexts.org A sharp, strong band for the ≡C-H stretch typically appears around 3300 cm⁻¹. libretexts.orgjove.com The C≡C triple bond stretch is observed as a weaker absorption in the 2100-2260 cm⁻¹ region. orgchemboulder.com

The carbon-chlorine (C-Cl) stretching vibration is found in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹. libretexts.orgorgchemboulder.comuobabylon.edu.iq For a primary alkyl chloride like 1-octyne, 8-chloro-, this band is expected to be in the lower end of this range. Additionally, a C-H wagging vibration for the -CH₂Cl group can sometimes be observed between 1150 and 1300 cm⁻¹. orgchemboulder.com

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. nih.gov Therefore, the C≡C stretch in 1-octyne, 8-chloro- would likely produce a strong signal in the Raman spectrum. nih.gov The C-Cl stretch is also Raman active and can be used for quantitative analysis of chlorination in some cases. acs.org

Table 2: Characteristic Vibrational Frequencies for 1-Octyne, 8-chloro-

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3260-3330 libretexts.org | 3260-3330 | Strong, Narrow (IR) |

| Alkyne | C≡C Stretch | 2100-2260 libretexts.orgorgchemboulder.com | 2100-2260 | Weak (IR), Strong (Raman) nih.gov |

| Alkyl Halide | C-Cl Stretch | 550-850 libretexts.orgorgchemboulder.com | 600-700 acs.org | Medium-Strong |

| Methylene Group | -CH₂Cl Wag | 1150-1300 orgchemboulder.com | Medium | |

| Alkane Chain | C-H Stretch | 2850-3000 libretexts.org | 2850-3000 | Strong |

The distinct vibrational frequencies of the functional groups in 1-octyne, 8-chloro- make it an excellent candidate for in situ spectroscopic monitoring of its chemical reactions. pnas.orgmdpi.com Techniques like ReactIR, which utilizes a fiber-optic attenuated total reflection (ATR) probe, allow for real-time tracking of reactant consumption and product formation without the need for sampling. mdpi.comrsc.orgnih.gov

For example, in a reaction involving the terminal alkyne, such as a Sonogashira coupling, the disappearance of the characteristic ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ can be monitored to follow the reaction progress. Similarly, in a nucleophilic substitution reaction at the C-Cl bond, the change in the C-Cl stretching frequency can be observed. In situ Raman spectroscopy can also be employed, particularly for reactions in solution, to monitor changes in the chemical composition of the reaction mixture over time. anton-paar.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-octyne, 8-chloro-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (144.07 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom (as a radical or hydrogen halide) and cleavage of the carbon-carbon bonds. For 1-octyne, 8-chloro-, fragmentation could lead to ions corresponding to the loss of a chlorine radical or the entire chlorooctyl chain, as well as fragments arising from cleavage along the alkyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.

Table 3: Key Ions in the Mass Spectrum of 1-Octyne, 8-chloro-

| m/z Value | Proposed Fragment | Significance |

| 144/146 | [C₈H₁₃Cl]⁺ | Molecular Ion (M⁺, M+2) |

| 109 | [C₈H₁₃]⁺ | Loss of Cl radical |

| Various | [CₙH₂ₙ₋₃]⁺, [CₙH₂ₙCl]⁺ | Alkyl and chloroalkyl fragments |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. uni-saarland.deacs.org Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with very high accuracy, typically to within a few parts per million (ppm). uni-saarland.de

For 1-octyne, 8-chloro-, the molecular formula is C₈H₁₃Cl. nih.gov HRMS analysis provides an experimentally measured mass that can be compared against the calculated theoretical exact mass. The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl), is 144.07058 Da. nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da. The peak corresponding to the molecule containing ³⁵Cl is denoted as [M]⁺, and the one with ³⁷Cl is [M+2]⁺. The relative intensity of these peaks is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule.

HRMS analysis of 1-octyne, 8-chloro- would be expected to confirm both the exact mass of the [M]⁺ ion and the characteristic isotopic pattern, providing unambiguous confirmation of the elemental formula C₈H₁₃Cl.

Table 1: Theoretical HRMS Data for 1-Octyne, 8-chloro-

| Ion | Elemental Composition | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | C₈H₁₃³⁵Cl | 144.07058 |

| [M+2]⁺ | C₈H₁₃³⁷Cl | 146.06763 |

Data sourced from computed values for C₈H₁₃Cl. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org This process provides valuable information about the connectivity of atoms within the molecule.

For 1-octyne, 8-chloro-, the molecular ion (C₈H₁₃Cl⁺˙) would be selected as the precursor ion. The fragmentation of this ion is expected to follow predictable pathways based on the principles of organic mass spectrometry. srce.hr The energy imparted during ionization and collision can cause the weakest bonds to break and can induce rearrangements, leading to stable neutral losses and charged fragments.

Key expected fragmentation pathways for 1-octyne, 8-chloro- include:

Loss of a chlorine radical: Cleavage of the C-Cl bond would result in the loss of a chlorine atom (•Cl), generating a C₈H₁₃⁺ cation at m/z 109.1017. This is often a favorable pathway for alkyl halides.

Alpha-cleavage: Fragmentation of the carbon-carbon bonds adjacent to the functional groups (the alkyne and the chlorine) can occur.

Cleavage of the alkyl chain: The straight carbon chain can fragment, leading to a series of carbocation fragments separated by 14 Da (CH₂), which is characteristic of alkyl chains.

Rearrangements: Complex rearrangements involving the terminal alkyne functionality could also occur.

Analyzing the masses of these product ions allows for the reconstruction of parts of the molecular structure, confirming the presence of the octyne chain and the position of the chloro substituent.

Table 2: Predicted Major Fragments in MS/MS Analysis of 1-Octyne, 8-chloro-

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (for ³⁵Cl) | Neutral Loss |

| 144.07 | [C₈H₁₃]⁺ | 109.10 | •Cl |

| 144.07 | [C₄H₅]⁺ (from cleavage at C4-C5) | 53.04 | C₄H₈Cl• |

| 144.07 | [C₅H₇]⁺ (from cleavage at C5-C6) | 67.05 | C₃H₆Cl• |

| 144.07 | [C₆H₉]⁺ (from cleavage at C6-C7) | 81.07 | C₂H₄Cl• |

| 144.07 | [C₂H₂Cl]⁺ (from cleavage at C2-C3) | 60.98 | C₆H₁₁• |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can deduce the arrangement of atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and stereochemistry. beilstein-journals.orgresearchgate.net

The compound 1-octyne, 8-chloro- is a liquid at room temperature and is not crystalline, making it unsuitable for direct analysis by single-crystal X-ray diffraction. labproinc.com However, it is possible to study crystalline derivatives of this molecule. Such derivatives could be formed through reactions that introduce functionalities capable of forming a well-ordered crystal lattice, for example, by creating a metal-alkyne complex or by incorporating the 1-octyne, 8-chloro- moiety into a larger, more rigid molecular framework that readily crystallizes. 140.122.64

Computational and Theoretical Investigations of 1 Octyne, 8 Chloro

Electronic Structure and Bonding Properties via Quantum Chemistry

Quantum chemistry provides the theoretical foundation for understanding the electronic structure and bonding of molecules. These methods are crucial for predicting molecular properties and reactivity.

Specific Density Functional Theory (DFT) calculations for the molecular geometry and energy of 1-Octyne (B150090), 8-chloro- have not been found in the reviewed literature.

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool in computational chemistry for calculating the optimized geometry and energy of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would allow for the determination of key geometric parameters of 1-Octyne, 8-chloro-, such as bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. These calculations are instrumental in understanding the stability and strain of a molecule. For instance, DFT has been successfully applied to study the dehydrogenative C(sp)-H functionalizations of other terminal alkynes. nih.gov

A specific analysis of the Frontier Molecular Orbitals (FMOs) for 1-Octyne, 8-chloro- is not available in the searched scientific literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, with a larger gap implying greater stability. For 1-Octyne, 8-chloro-, an FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks, thus providing insight into its reactivity in various chemical reactions. Such analyses have been insightful for understanding transformations in other alkyne systems. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Detailed reaction pathway modeling and transition state analysis specifically for reactions involving 1-Octyne, 8-chloro- have not been documented in the reviewed literature.

Computational modeling of reaction pathways is a vital tool for elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the most likely path from reactants to products. A crucial part of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For 1-Octyne, 8-chloro-, this type of analysis could be used to study its participation in reactions such as nucleophilic substitutions or additions to the alkyne group. alfa-chemistry.com Computational studies have been used to shed light on the mechanisms of reactions involving other haloalkynes. nih.govcsic.es

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics simulations for the conformational analysis of 1-Octyne, 8-chloro- were not found in the surveyed literature.

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. cam.ac.uk The atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for conformational analysis, as they can explore the different spatial arrangements of a molecule (conformers) and the transitions between them over time. For a flexible molecule like 1-Octyne, 8-chloro-, with several rotatable single bonds, MD simulations could provide a detailed understanding of its conformational landscape, identifying the most stable conformers and the energy barriers between them. Such simulations have been widely used to study the structure and dynamics of functionalized alkanes. cam.ac.ukacs.org

Applications of 1 Octyne, 8 Chloro in Modern Organic Synthesis and Materials Science

Building Block for Complex Organic Scaffolds

A fundamental application of 1-Octyne (B150090), 8-chloro- is its use as a foundational component for constructing intricate molecular frameworks. cymitquimica.commdpi.com Organic scaffolds are core structures from which diverse and complex molecules can be systematically assembled. The dual reactivity of 1-Octyne, 8-chloro- permits its use in sequential and controlled reaction pathways to build up molecular complexity. ontosight.ai

In the fields of medicinal and agricultural chemistry, 1-Octyne, 8-chloro- and its derivatives serve as key intermediates in the synthesis of precursors to bioactive compounds. guidechem.comguidechem.comhairuichem.com While direct synthesis of final drug products is a multi-step process, the initial scaffolds created using this compound are crucial. Halogenated alkynes and related structures are recognized for their utility in synthesizing more complex molecules, including those targeted for pharmaceutical and agrochemical applications. ontosight.ai The alkyne group provides a handle for building carbon skeletons or introducing heterocyclic moieties, common features in many pharmaceutical agents. chim.it Simultaneously, the chloroalkane terminus can be converted into other functional groups like amines, ethers, or thiols, further expanding its synthetic utility in creating diverse libraries of potential drug candidates or agrochemical agents. nbinno.comontosight.ai

Table 1: Properties of 1-Octyne, 8-chloro-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H13Cl | alfa-chemistry.comnih.gov |

| Molecular Weight | 144.64 g/mol | nih.govgfschemicals.com |

| CAS Number | 24088-97-9 | alfa-chemistry.comnih.gov |

| IUPAC Name | 8-chlorooct-1-yne | alfa-chemistry.comnih.gov |

The distinct reactivity of the two functional groups in 1-Octyne, 8-chloro- makes it an ideal component for the modular assembly of advanced chemical structures. nih.gov This approach involves the stepwise and selective connection of molecular building blocks to create a larger, functional system. mdpi.com

A typical synthetic strategy might first involve a reaction at the chloro- end. For example, a Finkelstein exchange reaction can be used to convert the chloride to a more reactive iodide. alfa-chemistry.comnih.gov This iodide can then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functionalities. alfa-chemistry.comnih.gov Following the modification of the alkyl halide end, the terminal alkyne remains available for subsequent transformations, such as metal-catalyzed cross-coupling reactions or, most notably, cycloaddition reactions. ontosight.ainih.gov This sequential, orthogonal reactivity is the cornerstone of modular synthesis, allowing for the precise and controlled construction of complex target molecules. beilstein-journals.org

Leveraging Click Chemistry Methodologies

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally powerful tools for chemical ligation. nih.govglenresearch.com The terminal alkyne of 1-Octyne, 8-chloro- is a perfect substrate for one of the most prominent click reactions, the azide-alkyne cycloaddition. ontosight.ainih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govbeilstein-journals.org Research has demonstrated a novel application where 1-Octyne, 8-chloro- is used as a precursor to synthesize peroxide-containing alkynes (peroxyalkynes) for use in CuAAC reactions. alfa-chemistry.comnih.gov

In a study by Horn and Dussault, 1-Octyne, 8-chloro- was first converted to 8-iodo-1-octyne (B3274452) via a Finkelstein reaction. nih.gov This iodinated intermediate subsequently reacted with tert-butyl hydroperoxide to yield 8-(tert-Butylperoxy)-1-octyne. alfa-chemistry.com This synthesized peroxyalkyne then successfully underwent a CuAAC reaction with various azides to produce peroxide-substituted 1,2,3-triazoles. alfa-chemistry.comnih.gov This method provides a modular approach for introducing peroxide functionalities onto molecules, which are important in various chemical and biological contexts. nih.gov

Table 2: Synthesis and CuAAC Reaction of a Peroxyalkyne Derived from 1-Octyne, 8-chloro-

| Step | Reactants | Key Reagents | Product | Source |

|---|---|---|---|---|

| 1. Halogen Exchange | 1-Octyne, 8-chloro- | Sodium Iodide (NaI) | 8-iodo-1-octyne | alfa-chemistry.comnih.gov |

| 2. Peroxidation | 8-iodo-1-octyne | tert-butyl hydroperoxide, CsOH | 8-(tert-Butylperoxy)-1-octyne | alfa-chemistry.com |

| 3. CuAAC Reaction | 8-(tert-Butylperoxy)-1-octyne + Benzyl Azide | Cu(I) catalyst | Peroxide-substituted 1,2,3-triazole | nih.gov |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a vital metal-free click reaction, particularly valued in bioconjugation and chemical biology where the cytotoxicity of copper catalysts is a concern. beilstein-journals.orgthieme-connect.deacs.org This reaction relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide without the need for a metal catalyst. acs.org

It is important to note that 1-Octyne, 8-chloro- is a linear, unstrained alkyne and therefore does not directly participate as the alkyne component in SPAAC. researchgate.net The substrates for SPAAC are specifically designed strained cyclic alkynes, such as cyclooctynes. researchgate.net However, 1-Octyne, 8-chloro- can be employed as a versatile building block in the multi-step synthesis of more complex molecules or probes that may eventually be functionalized with a strained cycloalkyne moiety for subsequent use in SPAAC-based bioconjugation strategies. beilstein-journals.org

Functional Materials and Nanomaterial Integration

The unique properties of 1-Octyne, 8-chloro- make it a valuable synthon for creating functional materials and for modifying the surfaces of nanomaterials. chim.itontosight.ai Its ability to participate in polymerization and surface-grafting reactions allows for the tailored design of materials with specific chemical and physical properties. ontosight.aiacs.org

A significant application in this area is the functionalization of nanoparticles. nih.gov Building on the synthesis of peroxyalkynes from 1-Octyne, 8-chloro-, researchers have successfully used CuAAC chemistry to attach these peroxide-containing molecules to the surface of gold nanoparticles. nih.gov This represents a modular and efficient method for introducing reactive oxygen species sources onto nanomaterials, opening avenues for applications in targeted therapies or materials science. nih.gov Furthermore, the alkyne group on 1-Octyne, 8-chloro- can be directly attached to nanoparticle surfaces, as has been demonstrated with related alkynes on ruthenium nanoparticles, creating a protective and functional organic monolayer. wpmucdn.comucsc.edu The terminal chloro-group would then remain available for further functionalization, enabling the creation of multifunctional nanoparticle systems. ontosight.ai

Surface Functionalization of Nanoparticles (e.g., Gold Nanoparticles)

The terminal alkyne of 1-octyne, 8-chloro- is particularly useful for the surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs). This is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions. ontosight.ai One prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comrsc.org

In a typical approach, 1-octyne, 8-chloro- can be modified to introduce other functionalities. For instance, it can undergo a Finkelstein exchange reaction with sodium iodide to generate 8-iodo-1-octyne. alfa-chemistry.com This intermediate can then react with a peroxide source, like tert-butyl hydroperoxide, to form a peroxy-substituted alkyne. alfa-chemistry.com This modified alkyne, now bearing a peroxide group, can be "clicked" onto azide-functionalized gold nanoparticles. alfa-chemistry.com This process allows for the creation of a stable, functionalized nanoparticle surface with tailored properties. alfa-chemistry.comresearchgate.net The ability to modify nanoparticle surfaces is crucial for their application in various fields, including the development of new materials and biomedical devices. nih.govmdpi.com

The functionalization of gold nanoparticles is a key area of research with applications in diagnostics, therapeutics, and bioimaging. mdpi.commeddocsonline.org The use of versatile linkers like 1-octyne, 8-chloro- facilitates the attachment of various molecules, including drugs and targeting ligands, to the nanoparticle surface. nih.govmdpi.com

Synthesis of Dendrimeric and Polymeric Systems (e.g., Silsesquioxane Dendrimers, Polyacetylenes)

1-Octyne, 8-chloro- and its derivatives are valuable monomers and building blocks in the synthesis of complex macromolecular structures like dendrimers and polymers.

Silsesquioxane Dendrimers:

Silsesquioxane-based dendrimers are a class of highly branched, three-dimensional macromolecules with a silica-like core. rsc.orgrsc.org The synthesis of these structures often involves a repetitive sequence of hydrosilylation and reduction or alkenylation reactions. rsc.orgrsc.orgtubitak.gov.tr While direct use of 1-octyne, 8-chloro- in this specific context is not extensively detailed in the provided results, analogous structures like 8-bromo-1-octene (B45317) are used in the hydrosilylation of octahydridosilsesquioxane to create functionalized silsesquioxane cores. tubitak.gov.tr The terminal double or triple bond allows for attachment to the growing dendrimer structure. The chloro- or bromo- functionality on the other end of the alkyl chain can then be used for further modifications. For example, research has shown the use of related olefins like 1-octene (B94956) in the functionalization of silsesquioxane dendrimers. rsc.org

Polyacetylenes:

Polyacetylenes are polymers with a backbone of alternating double bonds, which can impart interesting electronic and optical properties. hkust.edu.hkiosrjournals.org Substituted polyacetylenes can be synthesized from corresponding acetylene (B1199291) monomers. Research has been conducted on the polymerization of various substituted acetylenes, including those with chloro-substituents like poly(1-chloro-1-octyne). hkust.edu.hkacs.org While this is a different isomer, it highlights the role of chloro-substituted alkynes in creating polyacetylenes. The properties of these polymers, such as their glass transition temperature, are influenced by the nature of the substituent on the polyacetylene backbone. hkust.edu.hk The synthesis of new polyacetylene derivatives, including those with functional side chains like thiophene, is an active area of research. researchgate.net

Biosensing and Biomedical Applications

The unique chemical properties of 1-octyne, 8-chloro- make it a useful tool in the development of materials for biosensing and other biomedical applications.

Development of Enzyme-Resistant Glycans (e.g., Sialosides for Influenza Detection)

Glycan microarrays are important tools for studying the binding of influenza viruses. alfa-chemistry.com However, the viral enzyme neuraminidase can break down the naturally occurring O-linked sialic acids, complicating these assays. alfa-chemistry.com To overcome this, researchers have synthesized neuraminidase-resistant sialosides with more stable C-, S-, and triazole linkages. alfa-chemistry.comnih.gov

1-Octyne, 8-chloro- has been used in the synthesis of these robust sialoside analogues. alfa-chemistry.com In one synthetic route, 1-octyne, 8-chloro- is reacted with a protected sialic acid derivative in the presence of copper(I) iodide and a base. alfa-chemistry.com This "click" reaction forms a stable triazole linkage, creating a sialoside that is resistant to cleavage by neuraminidase. alfa-chemistry.comnih.gov These modified glycans can be printed onto microarrays to capture influenza viruses at ambient temperatures without the need for neuraminidase inhibitors, allowing for the development of more stable and reliable diagnostic tools. alfa-chemistry.comnih.gov The unique binding patterns of different virus strains to these arrays could be used for rapid identification. alfa-chemistry.comnih.gov

| Application | Key Feature of 1-Octyne, 8-chloro- | Resulting Benefit |

| Influenza Detection | Terminal alkyne for "click" chemistry | Formation of stable, enzyme-resistant sialosides |

Bioconjugation Strategies for Imaging and Therapeutics

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. researchgate.net The terminal alkyne of 1-octyne, 8-chloro- makes it an ideal candidate for bioorthogonal "click" chemistry reactions, which are highly specific and can be performed in complex biological environments without interfering with native biochemical processes. rsc.orgresearchgate.net

These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), are widely used to attach fluorescent probes, drugs, or other labels to biomolecules like proteins, nucleic acids, and glycans. rsc.orgnih.govbiorxiv.org For instance, a molecule containing 1-octyne, 8-chloro- could be attached to a targeting ligand via its chloro- group, and the alkyne end could then be "clicked" onto an azide-modified imaging agent or therapeutic drug. This strategy allows for the precise construction of targeted diagnostic and therapeutic agents. synaffix.comchemrxiv.org

The versatility of this approach has led to the development of a wide range of bioconjugates for applications in cellular imaging, drug delivery, and diagnostics. rsc.orgchemrxiv.org

Advanced Analytical Derivatization Strategies for 1 Octyne, 8 Chloro Analysis

Derivatization for Chromatographic Separation Enhancement

Gas chromatography (GC) is a primary technique for separating volatile organic compounds. gcms.cz While 1-Octyne (B150090), 8-chloro- is a relatively volatile compound, derivatization can further improve its chromatographic behavior by increasing volatility, reducing analyte adsorption in the GC system, and enhancing peak symmetry. researchgate.net The primary targets for derivatization on the 1-Octyne, 8-chloro- molecule are the active hydrogen of the terminal alkyne and, potentially, the chloro group via substitution. Common derivatization reactions for GC analysis fall into three main categories: silylation, acylation, and alkylation. researchgate.netresearchgate.net

Silylation: This is a widely used derivatization technique that involves replacing the active hydrogen of the terminal alkyne with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the polarity of the molecule and minimizes hydrogen bonding, leading to increased volatility and thermal stability. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The derivatization of the terminal alkyne would yield 8-chloro-1-(trimethylsilyl)-1-octyne, a less polar and more volatile compound suitable for high-resolution GC analysis.

Acylation: This process introduces an acyl group to a molecule. researchgate.net For 1-Octyne, 8-chloro-, the terminal alkyne can be deprotonated to form an acetylide, which can then react with an acyl halide. This strategy is less common for simple volatility enhancement of alkynes but can be used to introduce specific functional groups for improved detection.

Alkylation: This involves introducing an alkyl group. researchgate.net Similar to acylation, the terminal alkyne can be converted to an acetylide and reacted with an alkyl halide. Another approach is the Finkelstein reaction, where the chloro group is substituted with iodide to create 8-iodo-1-octyne (B3274452), which may have different chromatographic properties. alfa-chemistry.com While this changes the molecule, it is a step sometimes used to facilitate further derivatization. alfa-chemistry.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the presence of other functional groups. gcms.cz

| Strategy | Target Functional Group | Typical Reagent | Purpose | Expected Derivative |

|---|---|---|---|---|

| Silylation | Terminal Alkyne (C-H) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, reduce peak tailing | 8-chloro-1-(trimethylsilyl)-1-octyne |

| Alkylation (via Acetylide) | Terminal Alkyne (C-H) | Alkyl Halide (e.g., Methyl Iodide) | Modify volatility and retention time | 8-chloro-1-nonyne |

| Halogen Exchange | Chloro Group (C-Cl) | Sodium Iodide (Finkelstein Reaction) | Alter chromatographic properties or for subsequent reaction | 8-iodo-1-octyne |

Derivatization for Improved Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for trace analysis. However, molecules that ionize poorly, such as some alkynes, can be difficult to detect with high sensitivity. ddtjournal.comchemrxiv.org Derivatization can significantly enhance MS detectability by introducing a functional group that is easily ionized, most commonly by electrospray ionization (ESI). ddtjournal.com

A highly effective strategy for terminal alkynes like 1-Octyne, 8-chloro- is the use of azide-alkyne cycloaddition reactions, often referred to as "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a robust method to form a stable triazole ring by reacting the terminal alkyne with an azide-containing derivatization reagent. alfa-chemistry.com By choosing a reagent that contains a permanently charged group or a readily ionizable moiety (e.g., a quaternary ammonium (B1175870) or pyridinium (B92312) group), the ionization efficiency of the analyte can be dramatically increased. This approach has been shown to improve ionization efficiency by up to 32,000-fold for some internal alkynes using a similar ruthenium-catalyzed reaction. chemrxiv.org

For instance, reacting 1-Octyne, 8-chloro- with an azide-functionalized derivatizing agent containing a quaternary amine would produce a derivative with a permanent positive charge, making it ideal for positive-ion ESI-MS analysis.

Another strategy involves using reagents that enhance detectability in specific MS modes. For example, derivatization with pentafluorobenzyl bromide (PFBBr) introduces a polyfluorinated moiety. researchgate.net This makes the derivative highly sensitive to electron capture negative ionization (ECNI-MS), a very selective and sensitive ionization technique.

| Strategy | Target Functional Group | Typical Reagent Type | Mechanism of Enhancement | Analytical Technique |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne | Azide (B81097) with a permanently charged or easily ionizable group | Introduces a pre-charged moiety, vastly improving ESI efficiency | LC-ESI-MS/MS |

| Pentafluorobenzyl (PFB) Derivatization | Terminal Alkyne (via acetylide) or Chloro Group (via substitution) | Pentafluorobenzyl Bromide (PFBBr) | Introduces an electrophoric group for high-sensitivity detection | GC-ECNI-MS |

Solid-Phase Analytical Derivatization (SPAD) Approaches

Solid-Phase Analytical Derivatization (SPAD) combines the sample clean-up and pre-concentration benefits of solid-phase extraction (SPE) with the derivatization step. researchgate.net In a SPAD workflow, the analyte is first adsorbed onto an SPE sorbent material within a cartridge. Subsequently, the derivatization reagent is passed through the cartridge, allowing the reaction to occur directly on the solid phase. researchgate.net This integrated approach can minimize sample handling, reduce the use of solvents, and improve reaction efficiency.

For 1-Octyne, 8-chloro-, a SPAD method could be designed to target either the alkyne or the chloro functional group. One potential strategy involves first trapping the analyte on a suitable sorbent (e.g., a polymeric resin). A solution of a derivatizing reagent, such as an azide designed for improved MS detection, could then be passed through the cartridge to react with the terminal alkyne.

Alternatively, the chloro group could be the target of the on-cartridge reaction. For example, a nucleophilic derivatizing agent could be used to displace the chloride. A well-documented procedure involves an initial Finkelstein exchange, where the chloroalkane is converted to the more reactive iodoalkane. alfa-chemistry.com This could be performed on-cartridge by passing a solution of sodium iodide through the sorbent. Following this activation step, a second reagent containing a nucleophile and a reporter group for enhanced MS or fluorescence detection could be introduced to react with the newly formed iodoalkane. This multi-step, on-cartridge process allows for sample concentration, chemical modification, and purification in a single, streamlined procedure. This technique has been successfully applied to other challenging analytes, such as the derivatization of 1-octen-3-one (B146737) with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) on an SPE cartridge. researchgate.net

| Step | Action | Purpose | Example Reagents/Conditions |

|---|---|---|---|

| 1. Extraction | Pass sample containing 1-Octyne, 8-chloro- through an SPE cartridge. | Isolate and concentrate the analyte from the sample matrix. | LiChrolut EN or similar polymeric sorbent. |

| 2. (Optional) Activation | Wash cartridge with a reagent to increase reactivity of the C-Cl bond. | Convert the chloro group to a better leaving group (e.g., iodo). | Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction). |

| 3. Derivatization | Pass a solution of the derivatizing reagent through the cartridge. | Chemically modify the trapped analyte for enhanced detection. | Azide-containing reagent (for alkyne) or a thiol with a reporter tag (for haloalkane). |

| 4. Elution | Elute the derivatized product from the cartridge with a suitable solvent. | Collect the purified derivative for analysis. | Methylene (B1212753) chloride or other appropriate organic solvent. |

Conclusion and Future Perspectives in 1 Octyne, 8 Chloro Research

Summary of Key Academic Contributions and Research Impact

1-Octyne (B150090), 8-chloro- has emerged as a valuable bifunctional reagent in organic synthesis, enabling the introduction of an eight-carbon chain with reactive functionalities at both ends: a terminal alkyne and a primary alkyl chloride. Its research impact stems primarily from its application as a versatile intermediate in the synthesis of specialized chemical structures.

One notable contribution is its use in the modular introduction of peroxides. Researchers have utilized 1-octyne, 8-chloro- by first converting it to 8-iodo-1-octyne (B3274452) through a Finkelstein exchange. This iodinated intermediate subsequently undergoes nucleophilic substitution with tert-butyl hydroperoxide to yield 8-(tert-butylperoxy)-1-octyne. alfa-chemistry.com This peroxy-substituted alkyne serves as a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of peroxy-substituted 1,2,3-triazoles. alfa-chemistry.com This methodology has been successfully applied to the functionalization of gold nanoparticles, highlighting the compound's role in materials science. alfa-chemistry.com

Another significant application lies in the field of glycobiology. 1-Octyne, 8-chloro- has been employed in the synthesis of neuraminidase (NA)-resistant sialosides for the detection of influenza viruses. alfa-chemistry.com By using this chloroalkyne in copper(I)-catalyzed coupling reactions, researchers have been able to construct glycan microarrays with enhanced stability, allowing for the study of virus binding profiles at ambient temperatures without the need for NA inhibitors. alfa-chemistry.com

The academic contributions of 1-octyne, 8-chloro- are centered on its ability to act as a linker molecule, connecting different chemical moieties through its two distinct functional groups. This has proven impactful in the development of novel materials and advanced diagnostic tools.

Table 1: Key Research Applications of 1-Octyne, 8-chloro-

| Research Area | Application | Key Intermediate | Final Product/System | Research Impact |

|---|---|---|---|---|

| Materials Science | Functionalization of nanoparticles | 8-(tert-Butylperoxy)-1-octyne | Peroxy-substituted 1,2,3-triazoles on gold nanoparticles | Development of novel functionalized nanomaterials. alfa-chemistry.com |

| Glycobiology/Diagnostics | Synthesis of influenza virus detection tools | Sialoside-alkyne conjugate | Neuraminidase-resistant sialoside microarrays | Creation of stable platforms for studying virus-glycan interactions. alfa-chemistry.com |

Identification of Emerging Research Challenges and Opportunities

While 1-octyne, 8-chloro- has proven useful, its full potential remains to be explored, presenting several research challenges and opportunities.

Challenges:

Selective Reactivity: A primary challenge lies in achieving selective reactivity at one functional group while the other remains intact, especially in one-pot or sequential reactions. The development of orthogonal protection and activation strategies is crucial for expanding its synthetic utility.

Limited Commercial Availability: Although available from some suppliers, its scale-up and broader availability at a lower cost could be a limiting factor for large-scale applications.

Scope of Known Reactions: The reported applications, while significant, are relatively narrow. Expanding the repertoire of chemical transformations that can be performed on this substrate is a key challenge.

Opportunities:

Polymer Chemistry: The bifunctional nature of 1-octyne, 8-chloro- makes it an attractive monomer for the synthesis of novel functional polymers. The alkyne group can participate in polymerization reactions (e.g., alkyne metathesis), while the chloro group offers a handle for post-polymerization modification.

Medicinal Chemistry: Halogenated organic compounds are of significant interest in drug discovery, as the inclusion of a halogen can modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov 1-Octyne, 8-chloro- could serve as a scaffold or linker in the synthesis of new bioactive molecules.

Development of Tandem Reactions: There is a significant opportunity to design novel tandem or cascade reactions that exploit the dual reactivity of the molecule. For instance, a reaction could be initiated at the alkyne, followed by an intramolecular cyclization involving the chloro-terminated alkyl chain.

Strategic Directions for Future Investigations into Halogenated Alkynes

Future research into halogenated alkynes, including 1-octyne, 8-chloro-, should be directed towards broadening their synthetic applications and understanding their fundamental reactivity.

Strategic Directions:

Catalyst Development: A key area for future investigation is the development of new catalytic systems that can selectively activate either the C-Cl bond or the alkyne C≡C triple bond. This would enable more sophisticated and efficient synthetic routes. For example, developing catalysts for the cross-coupling of the alkyl chloride in the presence of the terminal alkyne would be highly valuable.

Exploration of Novel Transformations: Research should focus on exploring less common transformations of the terminal alkyne and alkyl halide moieties within the same molecule. This includes investigating hydrohalogenation, hydration, and oxidative cleavage reactions of the alkyne in the context of the remote chloro group. chemicalbook.comresearchgate.netmasterorganicchemistry.com

Synthesis of Analogues: The synthesis and study of a broader range of ω-haloalkynes with varying chain lengths (e.g., 1-hexyne, 6-chloro-) and different halogens (bromo-, iodo-) would provide a valuable toolkit for chemists. This would allow for a systematic study of how chain length and the nature of the halogen affect reactivity and suitability for different applications.

Computational Studies: Theoretical and computational studies could provide deeper insights into the electronic properties and reactivity of halogenated alkynes. Such studies can help predict reaction outcomes, guide the design of new catalysts, and elucidate reaction mechanisms, thereby accelerating experimental progress.

Applications in Complex Target Synthesis: A strategic goal should be the incorporation of 1-octyne, 8-chloro- and related halogenated alkynes into the total synthesis of complex natural products or pharmaceutically active compounds. This would serve to demonstrate their utility and potentially lead to more efficient synthetic routes.

By pursuing these strategic directions, the scientific community can unlock the full potential of 1-octyne, 8-chloro- and the broader class of halogenated alkynes, paving the way for new discoveries in synthesis, materials science, and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.